Product packaging for Benzenamine, N-(1,4-dimethylpentyl)-(Cat. No.:CAS No. 71832-34-3)

Benzenamine, N-(1,4-dimethylpentyl)-

Cat. No.: B13585374
CAS No.: 71832-34-3
M. Wt: 191.31 g/mol
InChI Key: HRCRVYGUWWYUHH-UHFFFAOYSA-N
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Description

Contextualization of N-Alkylated Aromatic Amine Structures in Contemporary Organic Chemistry

N-alkylated aromatic amines are fundamental building blocks in modern organic chemistry. beilstein-journals.org Their importance stems from their utility as intermediates in the production of dyes, polymers, pharmaceuticals, and agrochemicals. atamanchemicals.combloomtechz.com The synthesis of these compounds is a topic of extensive research, with methods evolving to become more efficient and environmentally benign. A notable strategy is the "borrowing hydrogen" or "hydrogen autotransfer" reaction, where an alcohol is used as an alkylating agent in the presence of a metal catalyst, producing only water as a byproduct. nih.govrsc.org Catalysts for these N-alkylation reactions are often based on precious metals like ruthenium and iridium, although more sustainable catalysts using first-row transition metals such as zinc, iron, and manganese are gaining prominence. nih.govresearchgate.net The functionalization of the amine group allows for precise tuning of the molecule's electronic and steric properties, making N-alkylated aromatic amines versatile precursors for materials with tailored characteristics. acs.org

Academic Significance and Research Trajectory of Benzenamine, N-(1,4-dimethylpentyl)- within Industrial and Synthetic Chemistry Paradigms

The primary academic and industrial interest lies with the p-phenylenediamine (B122844) (PPD) derivative, N-(1,4-dimethylpentyl)-N'-phenyl-p-phenylenediamine. This compound is a high-performance antioxidant and antiozonant, crucial in the rubber and polymer industries. nordmann.global Its principal function is to protect materials from degradation caused by oxidation and exposure to ozone, thereby extending the service life of products like tires, belts, and hoses. usitc.gov

The research trajectory has been heavily influenced by its industrial applications. A significant area of study is its synthesis, which is typically achieved through the reductive alkylation of p-nitroaniline or 4-aminodiphenylamine (4-ADPA) with 5-methyl-2-hexanone (B1664664) in the presence of a catalyst and hydrogen. usitc.gov Studies have explored various catalytic systems, including copper-based catalysts, to improve reaction selectivity and yield. Furthermore, its role as an additive in lubricants and fuels has been investigated, where it functions to prevent oxidative degradation and stabilize the fluid. industrialchemicals.gov.auguidechem.comminalspecialities.com

Below are key physical and chemical properties of the related compound N-(1,4-dimethylpentyl)-N'-phenylbenzene-1,4-diamine.

PropertyValueSource
Molecular FormulaC19H26N2 chemsrc.comchemicalbook.com
Molecular Weight282.42 g/mol chemsrc.comchemicalbook.com
AppearanceDark brown viscous liquid alfa-chemistry.com
Boiling Point425.5°C at 760 mmHg chemsrc.com
Density1.028 g/cm³ chemsrc.com
LogP5.81 chemsrc.com
Water Solubility670 µg/L at 25°C chemicalbook.com

The synthesis of related p-phenylenediamine antioxidants is a key area of industrial chemistry. The continuous preparation of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine, a structurally similar compound, provides a model for the industrial synthesis process.

Representative Synthesis Conditions for a Related PPD Antioxidant
ParameterConditionSource
Reactantsp-Phenylenediamine (or p-nitroaniline) and 5-methyl-2-hexanone google.com
CatalystSolid catalyst (e.g., noble metal) google.com
Reactor Temperature150-200°C google.com
Hydrogen Pressure0.5-2.5 MPa google.com
Process TypeContinuous flow google.com

Overview of Current Research Landscape and Key Unresolved Scientific Questions Pertaining to the Compound

The current research landscape for N-(1,4-dimethylpentyl)-N'-phenyl-p-phenylenediamine and related compounds is focused on several key areas. A primary driver of research is understanding the compound's mechanism of action and its environmental fate. As an antioxidant, it functions by neutralizing free radicals, thus preventing oxidative damage. The specific molecular interactions and pathways involved in this process, particularly within complex material matrices like rubber or lubricating oil, remain an active area of investigation. sae.org

A significant unresolved scientific question pertains to the compound's degradation and its byproducts. wa.gov Research has shown that under varying environmental conditions, such as hydrolysis at different pH levels, the compound can break down into other chemicals. wa.gov Understanding the identity and behavior of these degradation products is crucial for a complete lifecycle assessment of the chemical.

Hydrolysis Degradation Products of a Related PPD Antioxidant
pH ConditionPrimary Degradation ProductsSource
pH 4Aniline (B41778), p-benzoquinone, p-hydroquinone
pH 7Aniline, p-benzoquinone, Unidentified polar compounds
pH 9Aniline, Unidentified non-polar compounds

Further research is also needed to explore the interactions between these PPD antioxidants and other additives within complex formulations. For instance, studies on N-Methylaniline in lubricating oil have shown that it can react with dispersant and detergent additives, leading to changes in fluid properties like viscosity. sae.org Similar investigations into the behavior of N-(1,4-dimethylpentyl)-N'-phenyl-p-phenylenediamine could lead to the development of more stable and effective lubricant and fuel packages.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21N B13585374 Benzenamine, N-(1,4-dimethylpentyl)- CAS No. 71832-34-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71832-34-3

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-(5-methylhexan-2-yl)aniline

InChI

InChI=1S/C13H21N/c1-11(2)9-10-12(3)14-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3

InChI Key

HRCRVYGUWWYUHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)NC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies and Process Optimization for Benzenamine, N 1,4 Dimethylpentyl

Historical Evolution of Synthetic Routes for Hindered N-Substituted Anilines

The synthesis of N-substituted anilines has a rich history, with early methods often relying on classical N-alkylation techniques. These traditional approaches typically involved the reaction of anilines with alkyl halides. However, these methods suffered from significant drawbacks, including the frequent occurrence of over-alkylation, leading to mixtures of secondary and tertiary amines, and in some cases, quaternary ammonium (B1175870) salts. The use of strong bases and harsh reaction conditions were also common, raising safety and environmental concerns.

For sterically hindered anilines, direct alkylation proved even more challenging due to the reduced nucleophilicity of the nitrogen atom and increased steric hindrance around the reaction center. Early attempts to synthesize these compounds often resulted in low yields and required multi-step protocols or high-pressure setups. researchgate.netsemanticscholar.org The development of reductive amination, also known as reductive alkylation, marked a significant advancement in the synthesis of N-substituted anilines. This method involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the desired amine. This approach offered better control over the degree of alkylation and provided a more direct route to secondary amines.

Early reductive amination procedures utilized various reducing agents, but the advent of catalytic hydrogenation using transition metals provided a more efficient and atom-economical pathway. These early catalytic methods laid the groundwork for the more sophisticated and selective catalytic systems used today.

Contemporary Catalytic Approaches to the Synthesis of Benzenamine, N-(1,4-dimethylpentyl)-

The primary and most efficient method for the industrial synthesis of Benzenamine, N-(1,4-dimethylpentyl)-, is the reductive alkylation of aniline (B41778) with 4-methyl-2-pentanone. This reaction is typically carried out under a hydrogen atmosphere in the presence of a heterogeneous catalyst.

Reductive Alkylation Strategies Utilizing Transition Metal Catalysts (e.g., Copper-based Systems)

Transition metal catalysts are central to the modern synthesis of N-alkylated anilines. Among these, copper-based catalysts have proven to be particularly effective for the reductive alkylation of anilines with ketones. Copper chromite, for instance, has been extensively studied and is a well-established catalyst for this transformation. niscpr.res.in The reaction proceeds through the formation of an imine intermediate from aniline and 4-methyl-2-pentanone, which is then hydrogenated over the catalyst surface to yield the final product. niscpr.res.in

The efficiency of copper chromite catalysts can be significantly influenced by reaction parameters such as temperature, pressure, and catalyst loading. Optimization of these conditions is crucial for achieving high yields and selectivity. niscpr.res.in For example, pre-reduction of the copper chromite catalyst has been shown to dramatically increase the yield of N-isopropylaniline from the reaction of aniline and acetone, a similar transformation to the synthesis of Benzenamine, N-(1,4-dimethylpentyl)-. niscpr.res.in

Other transition metals like palladium and platinum, often supported on carbon (Pd/C or Pt/C), are also highly effective catalysts for reductive amination. google.comnih.govencyclopedia.pub These noble metal catalysts can operate under milder conditions and often exhibit high activity and selectivity. However, their higher cost compared to copper-based systems can be a limiting factor for large-scale industrial production. Nickel-based catalysts, such as Raney Nickel, also find application in these reactions and offer a more cost-effective alternative to precious metals. researchgate.netencyclopedia.pub

Table 1: Comparison of Transition Metal Catalysts in Reductive Amination of Anilines with Ketones

Catalyst Typical Substrates Typical Conditions Advantages Disadvantages
Copper Chromite Aniline, Acetone 140°C, 50 bar H₂ Cost-effective, robust Requires higher temperatures and pressures
Palladium on Carbon (Pd/C) Anilines, Aldehydes/Ketones 40-80°C, 1-5 bar H₂ High activity, mild conditions Higher cost, potential for deactivation
Platinum on Carbon (Pt/C) Anilines, Ketones 70-90°C, 10 bar H₂ High activity and selectivity High cost
Raney Nickel Nitroarenes, Aldehydes 40-110°C, 1.5-30 bar H₂ Cost-effective Can be pyrophoric, requires careful handling

Investigations into Novel Catalytic Systems for Enhanced Selectivity and Yield

Research continues to focus on the development of novel catalytic systems to improve the synthesis of hindered N-substituted anilines. This includes the exploration of bimetallic catalysts and the use of different support materials to enhance catalyst activity, stability, and selectivity. For example, the combination of rhodium and platinum in bimetallic nanoparticles has been shown to be effective for the reductive cross-amination of aniline derivatives. organic-chemistry.org

The choice of catalyst support can also play a crucial role. For instance, a silicon-nanostructure-supported palladium nanoparticle composite has demonstrated high catalytic activity and reusability in the reductive alkylation of amines. nih.gov Such advancements in catalyst design are key to developing more efficient and sustainable synthetic processes.

Exploration of Catalyst-Free or Organocatalytic Methods for Benzenamine, N-(1,4-dimethylpentyl)- Synthesis

In recent years, there has been a growing interest in developing catalyst-free and organocatalytic methods for N-alkylation reactions, driven by the desire to avoid the use of potentially toxic and expensive metals. While direct catalyst-free reductive amination is challenging, some progress has been made in specific cases. For instance, a catalyst- and additive-free synthesis of certain N-substituted anilines has been reported, although this is not yet a general method applicable to the synthesis of Benzenamine, N-(1,4-dimethylpentyl)-.

Organocatalysis offers a promising metal-free alternative. Chiral phosphoric acids have been successfully employed as catalysts in enantioselective organocatalytic reductive amination reactions. nih.gov These catalysts activate the imine intermediate towards reduction by a hydride donor. While the primary focus of these studies has been on asymmetric synthesis, the principles can be applied to the development of non-chiral organocatalysts for the synthesis of compounds like Benzenamine, N-(1,4-dimethylpentyl)-. Thiourea derivatives have also been explored as organocatalysts for direct reductive amination. acsgcipr.org

Green Chemistry Principles and Sustainable Synthesis of Benzenamine, N-(1,4-dimethylpentyl)-

The application of green chemistry principles to the synthesis of industrial chemicals is of paramount importance. This includes the use of non-toxic reagents and solvents, minimizing waste, and developing energy-efficient processes.

Solvent-Free and Aqueous Medium Reaction Conditions

A significant step towards a greener synthesis is the reduction or elimination of volatile organic solvents. Solvent-free reductive amination has been demonstrated to be a viable and efficient method. acs.orgresearchgate.netresearchgate.net These reactions are often carried out by mixing the neat reactants with a solid-supported catalyst or a solid reducing agent. For example, sodium borohydride (B1222165) activated by a solid acid has been used for the solvent-free reductive amination of aldehydes and ketones. sciencemadness.org

The use of water as a reaction medium is another key aspect of green chemistry. Reductive amination reactions have been successfully performed in aqueous media, often with the aid of surfactants to create nanomicelles that facilitate the reaction between hydrophobic substrates. organic-chemistry.org The use of water as a solvent is not only environmentally benign but can also simplify product isolation and catalyst recycling. Zinc powder in an aqueous alkaline medium has also been employed for the reductive amination of aldehydes with primary amines. beilstein-journals.org

Ionic liquids have also emerged as green solvent alternatives for N-alkylation reactions. researchgate.netrsc.orgijsr.netpsu.edu Their low volatility, thermal stability, and recyclability make them attractive media for these transformations. ijsr.net In some cases, the ionic liquid can also act as a catalyst, further simplifying the reaction system. rsc.org

Table 2: Green Chemistry Approaches in Reductive Amination

Approach Reaction System Advantages Challenges
Solvent-Free Neat reactants, solid catalyst/reagent Reduced solvent waste, simplified workup Potential for mass transfer limitations, thermal control can be difficult
Aqueous Medium Water, surfactant, catalyst Environmentally benign, improved safety Poor solubility of some organic substrates, potential for hydrolysis side reactions
Ionic Liquids Ionic liquid as solvent (and sometimes catalyst) Low volatility, recyclable, tunable properties Higher cost, potential for product separation difficulties, viscosity

Atom Economy and Waste Minimization in Benzenamine, N-(1,4-dimethylpentyl)- Production

The production of Benzenamine, N-(1,4-dimethylpentyl)-, a key antioxidant in the rubber industry, is increasingly scrutinized through the lens of green chemistry. yale.eduepa.govrsc.org A primary focus is maximizing atom economy and minimizing waste streams. The principle of atom economy dictates that synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu

One of the most common industrial routes to N-alkylated p-phenylenediamines is reductive amination. wikipedia.org In the synthesis of Benzenamine, N-(1,4-dimethylpentyl)-, this typically involves the reaction of a p-phenylenediamine (B122844) precursor with 5-methyl-2-hexanone (B1664664). When optimally catalyzed, reductive amination can be highly atom-economical, with water being the only theoretical byproduct. mdpi.com

However, industrial processes often generate side products and impurities that constitute waste. Key waste minimization challenges in the production of Benzenamine, N-(1,4-dimethylpentyl)- include:

Formation of Isomeric Impurities: The synthesis can lead to impurities such as N-(1,3-dimethylbutyl)-N'-phenyl-1,4-benzenediamine. These isomers have similar physical properties, making their separation from the main product challenging and requiring energy-intensive purification steps like column chromatography or recrystallization.

Hydrolytic Degradation Products: The compound can undergo hydrolysis, cleaving the N-alkyl bonds to release aniline and quinone derivatives, which are considered environmentally persistent and toxic. Process design must minimize conditions that favor hydrolysis to prevent the formation of these hazardous waste products.

Strategies to enhance atom economy and reduce waste include the development of highly selective catalysts that favor the formation of the desired N-(1,4-dimethylpentyl)- isomer and optimization of reaction conditions to drive the reaction to completion, thereby minimizing the presence of unreacted starting materials. mdpi.com

Waste SourceChemical Constituent(s)Minimization Strategy
Side ReactionsN-(1,3-dimethylbutyl)-N'-phenyl-1,4-benzenediamineDevelopment of shape-selective catalysts; Optimization of reaction conditions.
Incomplete Conversion4-AminodiphenylamineProcess optimization (stoichiometry, temperature, pressure); Catalyst improvement; Implementation of reactant recycling loops.
Product DegradationAniline, p-BenzoquinoneControl of process pH and water content to prevent hydrolysis.
Catalyst DeactivationSpent transition-metal catalystsUse of robust heterogeneous catalysts; Development of catalyst regeneration protocols.

Energy Efficiency Considerations in Synthetic Pathways

Energy consumption is a significant factor in the economic and environmental cost of chemical production. yale.edu The synthesis of Benzenamine, N-(1,4-dimethylpentyl)- involves several energy-intensive steps, including heating, pressurization, and purification. Green chemistry principles advocate for minimizing energy requirements by conducting synthetic methods at ambient temperature and pressure whenever possible. epa.gov

The primary strategy for improving energy efficiency in amine synthesis is the use of catalysis. yale.edu Catalytic pathways offer lower activation energies compared to stoichiometric reactions, allowing processes to be run at lower temperatures and pressures, thus reducing energy input. acs.org For the production of Benzenamine, N-(1,4-dimethylpentyl)-, transition metal-based catalysts (e.g., copper-based systems) are employed for the reductive alkylation process.

Key areas for energy efficiency improvement include:

Catalyst Development: Research focuses on creating catalysts with higher activity and selectivity. A more active catalyst can accelerate the reaction at lower temperatures, while higher selectivity reduces the need for energy-intensive separation of byproducts. frontiersin.org

Process Intensification: Combining multiple reaction steps into a single reactor or employing continuous flow processes can significantly reduce heating and cooling cycles, leading to substantial energy savings.

Heat Integration: In large-scale industrial plants, heat generated from exothermic reaction steps can be captured and used to preheat reactant streams or for other processes, a practice known as heat integration, which significantly lowers external energy demand.

Recent advances in catalysis for CO2 desorption in amine solutions, which focus on reducing the energy penalty of solvent regeneration, offer insights into potential innovations. acs.orgacs.orgresearchgate.net The principles of using solid acid catalysts with specific Brønsted and Lewis acid sites to lower reaction temperatures could be adapted for the catalytic systems used in the synthesis of Benzenamine, N-(1,4-dimethylpentyl)-. frontiersin.org

Optimization of Reaction Parameters and Process Engineering for Scalability

Influence of Temperature, Pressure, and Stoichiometry on Reaction Kinetics and Equilibrium

The successful and scalable synthesis of Benzenamine, N-(1,4-dimethylpentyl)- via reductive amination is critically dependent on the precise control of reaction parameters. Temperature, pressure, and the stoichiometric ratio of reactants directly influence reaction kinetics, chemical equilibrium, and the selectivity towards the desired product versus side products. mdma.ch

Temperature: Reaction temperature affects the rate of reaction; higher temperatures generally lead to faster kinetics. However, for the synthesis of N-substituted p-phenylenediamines, excessive temperatures can promote undesirable side reactions, such as overalkylation (leading to tertiary amines), aldol (B89426) condensation of the ketone reactant, or thermal degradation of products. mdma.ch For similar industrial antioxidant syntheses, optimal temperature ranges are carefully determined to balance reaction speed with product purity. researchgate.net

Pressure: In reductive amination processes that use hydrogen gas, pressure is a key parameter. Higher hydrogen pressure increases the concentration of dissolved hydrogen, which can accelerate the reduction of the intermediate imine. This is crucial for preventing the accumulation of the imine, which can participate in side reactions. The pressure must be carefully optimized to ensure efficient hydrogenation without necessitating overly expensive high-pressure reactor systems. mdpi.com

Stoichiometry: The molar ratio of the amine precursor to the ketone (5-methyl-2-hexanone) is a critical factor. An excess of the amine can be used to suppress the formation of dialkylated products. mdpi.com Conversely, the ratio of the reducing agent to the reactants must be sufficient to ensure complete conversion. The optimization of these ratios is essential for maximizing yield and minimizing the cost associated with excess reagents and subsequent purification steps. rsc.org

ParameterInfluence on ReactionOptimization Goal
Temperature Affects reaction rate and selectivity. Higher temperatures increase rate but may promote side reactions (e.g., overalkylation, degradation).Identify the optimal temperature that maximizes the rate of desired product formation while minimizing byproduct generation.
Pressure (H₂) Increases concentration of the reducing agent, accelerating the imine reduction step and preventing side reactions of the imine intermediate.Maintain sufficient pressure for efficient hydrogenation while considering the cost and safety of high-pressure equipment.
Stoichiometry The ratio of amine to ketone influences selectivity. The amount of reducing agent affects conversion.Use an optimal molar ratio to maximize yield, suppress the formation of overalkylation products, and ensure cost-effectiveness.

Reactor Design and Continuous Production Strategies for Benzenamine, N-(1,4-dimethylpentyl)-

The transition from laboratory-scale synthesis to industrial production requires careful consideration of reactor design and process strategy. While traditional chemical production often relies on batch reactors, there is a growing trend towards continuous production for improved efficiency, safety, and consistency. mdpi.com

Batch Reactors: For the production of specialty chemicals like Benzenamine, N-(1,4-dimethylpentyl)-, stirred-tank batch reactors are common. They offer flexibility for producing multiple products in the same equipment. In this setup, reactants are charged into the vessel, brought to the desired temperature and pressure, and allowed to react for a specific duration. researchgate.net The use of heterogeneous catalysts is advantageous in batch processes as it simplifies the separation of the catalyst from the product mixture post-reaction. mdpi.com

Continuous Production: Continuous flow reactors, such as packed-bed reactors (PBRs) or continuous stirred-tank reactors (CSTRs), offer significant advantages for scalability.

Packed-Bed Reactors: In a PBR, a solid catalyst is packed into a column or tube, and the liquid and gas reactants flow through it. This design is highly efficient for three-phase reactions (gas-liquid-solid) like catalytic hydrogenation. It allows for excellent temperature control, high throughput, and simplified catalyst handling.

Continuous Stirred-Tank Reactors (CSTRs): A series of CSTRs can also be used to approximate the performance of a plug flow reactor, providing good control over reaction conditions and residence time distribution.

Continuous production strategies are particularly well-suited for catalytic reductive aminations. They can lead to higher productivity, better heat management (crucial for exothermic hydrogenation steps), improved safety by minimizing the volume of hazardous materials at any given time, and more consistent product quality. mdpi.com The choice between batch and continuous processing depends on production volume, economic factors, and the specific kinetics of the chosen catalytic system.

Derivatization and Functionalization Strategies from Benzenamine, N-(1,4-dimethylpentyl)- Precursors

Benzenamine, N-(1,4-dimethylpentyl)- belongs to the broader class of N,N'-disubstituted p-phenylenediamine antioxidants. The synthetic framework used for its production allows for significant derivatization by modifying the precursors. This versatility enables the fine-tuning of antioxidant properties, such as solubility, volatility, and reactivity, to meet the demands of various rubber and polymer applications. nih.govgoogle.com

Precursor Modification: The primary strategy for derivatization involves altering the reactants in the reductive amination synthesis.

Varying the Carbonyl Compound: Replacing 5-methyl-2-hexanone with other ketones or aldehydes allows for the synthesis of a wide array of N-alkyl-N'-phenyl-p-phenylenediamines with different alkyl substituents. For instance, using methyl isobutyl ketone would yield N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine. This modular approach allows for the creation of antioxidants with tailored steric hindrance and molecular weight.

Varying the Amine Precursor: While Benzenamine, N-(1,4-dimethylpentyl)- is a secondary amine derivative, the p-phenylenediamine core can be functionalized with different groups. Starting with different substituted anilines or p-phenylenediamines can introduce additional functionalities into the final molecule.

Functionalization for Enhanced Performance: A key driver for derivatization is the development of "reactive antioxidants." nih.gov Small-molecule antioxidants like Benzenamine, N-(1,4-dimethylpentyl)- can migrate out of the polymer matrix over time, reducing long-term effectiveness and potentially causing environmental contamination. nih.gov To address this, functional groups capable of reacting with the polymer backbone can be introduced. For example, incorporating a vinyl or methacrylate (B99206) group onto the antioxidant structure would allow it to co-vulcanize with the rubber, covalently bonding it into the polymer network and preventing migration. nih.gov

Another functionalization strategy involves polymerization. The p-phenylenediamine core is a well-known monomer for the synthesis of conductive polymers and high-performance aramids. researchgate.netgoogle.com Precursors used in the synthesis of Benzenamine, N-(1,4-dimethylpentyl)- could potentially be used to create novel polymer structures with integrated antioxidant capabilities.

Elucidation of Reaction Mechanisms and Kinetic Studies of Benzenamine, N 1,4 Dimethylpentyl

Fundamental Reactivity of the N-Alkylated Aniline (B41778) Moiety in Chemical Transformations

The N-alkylated aniline moiety is a versatile functional group that participates in a variety of chemical transformations. The nitrogen atom's lone pair of electrons enhances the electron density of the aromatic ring through resonance, making the ring highly susceptible to electrophilic aromatic substitution. chemistrysteps.com This activating effect directs incoming electrophiles to the ortho and para positions. chemistrysteps.com However, under strongly acidic conditions, such as in Friedel-Crafts reactions, the amino group can be protonated, forming an anilinium ion. This protonation deactivates the ring by converting the activating amino group into a deactivating ammonium (B1175870) group. chemistrysteps.com

N-alkylation is a fundamental reaction for anilines, often achieved by reacting them with alcohols or alkyl halides. msu.eduresearchgate.net These reactions can be catalyzed by various transition metals, such as ruthenium and iridium, often proceeding through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. researchgate.netrsc.org This method is advantageous for its high atom economy, with water being the only byproduct when alcohols are used as alkylating agents. nih.gov Visible-light-induced N-alkylation has also been developed as a metal-free alternative. nih.gov

The nitrogen atom itself is nucleophilic and can react with electrophiles. msu.eduyoutube.com For instance, primary anilines react with nitrous acid to form diazonium salts, which are valuable intermediates in organic synthesis. qorganica.com Secondary anilines, such as Benzenamine, N-(1,4-dimethylpentyl)-, react to form N-nitrosoamines under these conditions. qorganica.com

Role of the N-(1,4-dimethylpentyl) Substituent in Modulating Electronic and Steric Effects on Reactivity

The N-(1,4-dimethylpentyl) group significantly influences the reactivity of the aniline moiety through a combination of electronic and steric effects.

Electronic Effects: The 1,4-dimethylpentyl group is an electron-donating group (EDG) through induction (+I effect). This effect increases the electron density on the nitrogen atom, making it more basic and more nucleophilic compared to unsubstituted aniline. The increased electron density is also delocalized into the benzene (B151609) ring, further activating it towards electrophilic aromatic substitution.

Steric Effects: The branched and bulky nature of the 1,4-dimethylpentyl substituent creates considerable steric hindrance around the nitrogen atom and the ortho positions of the aromatic ring. rsc.orgnih.gov This steric bulk can:

Hinder reactions at the nitrogen center: Further N-alkylation to form a tertiary amine would be significantly slower compared to less hindered secondary amines.

Influence regioselectivity in aromatic substitution: Reactions at the ortho positions are sterically hindered, favoring substitution at the less crowded para position. Studies on anilines with ortho-methyl substituents have shown that steric effects can retard reaction rates. rsc.org

Prevent over-alkylation: The steric hindrance can be advantageous in synthetic applications by preventing the formation of undesired tertiary amines or quaternary ammonium salts. google.com

EffectDescriptionImpact on Reactivity of Benzenamine, N-(1,4-dimethylpentyl)-
Electronic (+I)The alkyl group donates electron density to the nitrogen and aromatic ring.Increases nucleophilicity of nitrogen; Activates the aromatic ring for electrophilic substitution.
Steric HindranceThe bulky alkyl group physically obstructs access to the nitrogen atom and ortho positions.Slows reactions at the nitrogen (e.g., further alkylation); Favors para-substitution over ortho-substitution on the ring.

Kinetic Investigations of Key Reactions Involving Benzenamine, N-(1,4-dimethylpentyl)-

While specific kinetic data for Benzenamine, N-(1,4-dimethylpentyl)- is not extensively documented, the principles governing its reactions can be inferred from studies on analogous N-alkylated anilines.

Oxidation Mechanisms and Radical Scavenging Pathways

The oxidation of anilines can proceed through various mechanisms depending on the oxidant and reaction conditions. asianpubs.orgnih.govorientjchem.org Anodic oxidation of N-alkylanilines typically involves the initial formation of a radical cation via a one-electron transfer from the nitrogen atom. acs.org This radical cation is a key intermediate that can undergo further reactions, such as deprotonation, dimerization (leading to benzidines), or coupling.

The general mechanism for the oxidation of a secondary N-alkylaniline can be initiated by the formation of a radical cation: Ar-NH-R → [Ar-NH-R]•⁺ + e⁻

This radical cation can then participate in several pathways. In the presence of other aniline molecules, it can lead to the formation of dimeric and oligomeric products. The rate of oxidation is influenced by substituents on the aromatic ring; electron-donating groups generally accelerate the reaction by stabilizing the positive charge on the intermediate radical cation. nih.gov

N-alkylated anilines can also function as radical scavengers . The nitrogen-centered radical formed after hydrogen abstraction from the N-H bond can be stabilized by resonance with the aromatic ring. This ability to trap radicals is a key feature of many antioxidant compounds. While specific studies on Benzenamine, N-(1,4-dimethylpentyl)- are scarce, the development of N-centered radical scavengers is an active area of research, highlighting the potential for this class of compounds to participate in radical-mediated processes. researchgate.net

Mechanistic Pathways of Degradation under Controlled Chemical Conditions

The degradation of anilines under controlled chemical conditions, such as ozonation or advanced oxidation processes, often involves the generation of highly reactive species like hydroxyl radicals. nih.govrsc.org These radicals can attack either the aromatic ring or the amino group.

A common degradation pathway for aniline involves initial oxidation and deamination to form intermediates like catechol, which can be further metabolized through ring-opening to yield smaller organic acids and eventually carbon dioxide. nih.gov

For N-alkylated anilines, degradation can also be initiated at the alkyl group. N-dealkylation is a known degradation pathway that can occur under various conditions, including sonolysis, which induces thermal cracking of the N-C bond at the interface of cavitation bubbles. rsc.org

The degradation pathway of Benzenamine, N-(1,4-dimethylpentyl)- would likely involve a combination of these mechanisms:

Oxidation at the Nitrogen: Formation of radical cations leading to polymerization or N-dealkylation.

Hydroxylation of the Aromatic Ring: Attack by hydroxyl radicals leading to hydroxylated intermediates, followed by ring cleavage.

N-Dealkylation: Cleavage of the N-C(alkyl) bond to yield aniline and products derived from the 1,4-dimethylpentyl group.

Formation of Colored Products: Oxidation can lead to the formation of products like azoxybenzene, azobenzene, and nitrobenzene, depending on the conditions. nih.govaip.org

Structural-Reactivity Relationships (SRR) in Benzenamine, N-(1,4-dimethylpentyl)- Analogues

The reactivity of N-alkylated anilines is highly dependent on their structure. Structure-reactivity relationship (SRR) studies help to understand how changes in the molecule affect its chemical behavior.

For analogues of Benzenamine, N-(1,4-dimethylpentyl)-, key structural features to consider are:

Substituents on the Aromatic Ring: Electron-donating groups (e.g., -CH₃, -OCH₃) at the para position increase the electron density of the ring and the nitrogen, enhancing the rate of electrophilic substitution and oxidation. nih.gov Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease reactivity. nih.gov

Structure of the N-Alkyl Group: The size, length, and branching of the N-alkyl substituent significantly impact reactivity through steric and electronic effects.

Table 2: Predicted Reactivity of Benzenamine, N-(1,4-dimethylpentyl)- Analogues
AnalogueStructural ChangePredicted Effect on ReactivityReasoning
N-n-hexylanilineStraight chain vs. branched chainHigher reactivity at N and ortho positionsReduced steric hindrance compared to the 1,4-dimethylpentyl group.
N-(1,4-dimethylpentyl)-4-nitroanilineAddition of para-nitro groupDecreased reactivity in electrophilic substitution and oxidationThe -NO₂ group is strongly electron-withdrawing, deactivating the ring and decreasing the nucleophilicity of the nitrogen. nih.gov
N-(1,4-dimethylpentyl)-4-methoxyanilineAddition of para-methoxy groupIncreased reactivity in electrophilic substitution and oxidationThe -OCH₃ group is strongly electron-donating, activating the ring and increasing the nucleophilicity of the nitrogen. nih.gov
N-methyl-N-(1,4-dimethylpentyl)anilineTertiary vs. Secondary AmineNo reaction at N-H bond (e.g., nitrosation); altered oxidation pathwayAbsence of the N-H proton. Oxidation would proceed via the tertiary amine radical cation. researchgate.net

The linear free energy relationship (LFER) theory, including the Hammett equation, is often used to quantify the effect of substituents on reaction rates in aniline derivatives. nih.gov Such analyses demonstrate that for oxidation reactions, a positive charge develops in the transition state, which is stabilized by electron-donating groups. orientjchem.orgnih.gov

Computational and Theoretical Investigations of Benzenamine, N 1,4 Dimethylpentyl

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a substituted aniline (B41778) like Benzenamine, N-(1,4-dimethylpentyl)-, these methods would provide deep insights into its stability, reactivity, and electronic properties.

Density Functional Theory (DFT) Studies on Ground and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net For Benzenamine, N-(1,4-dimethylpentyl)-, DFT studies would be instrumental in mapping out its potential energy surface.

Researchers would typically employ a functional, such as B3LYP, paired with a basis set like 6-31G** to perform geometry optimization and determine the lowest energy conformation (ground state) of the molecule. researchgate.net Such calculations would reveal bond lengths, bond angles, and dihedral angles, particularly focusing on the orientation of the N-(1,4-dimethylpentyl) group relative to the benzene (B151609) ring.

Furthermore, DFT is crucial for locating and characterizing transition states for various chemical reactions. For instance, in electrophilic aromatic substitution or N-dealkylation reactions, DFT calculations could elucidate the reaction mechanism by identifying the structure and energy of the transition state, thus providing the activation energy barrier. chemrxiv.org This information is vital for understanding the kinetics and feasibility of chemical transformations.

Table 1: Illustrative DFT-Calculated Properties for a Representative N-Alkylaniline (Note: The following data is hypothetical and serves as an example of what a DFT study would produce, as specific data for Benzenamine, N-(1,4-dimethylpentyl)- is not available.)

PropertyCalculated ValueMethod/Basis Set
Ground State Energy (Hartree)-559.12345B3LYP/6-311+G(d,p)
Dipole Moment (Debye)1.58B3LYP/6-311+G(d,p)
HOMO Energy (eV)-5.24B3LYP/6-311+G(d,p)
LUMO Energy (eV)0.15B3LYP/6-311+G(d,p)
HOMO-LUMO Gap (eV)5.39B3LYP/6-311+G(d,p)

Ab Initio Methods for Conformational Analysis and Stability Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are highly valuable for detailed conformational analysis. researchgate.net For a flexible molecule like Benzenamine, N-(1,4-dimethylpentyl)-, which possesses multiple rotatable bonds in its alkyl chain, a thorough conformational search is necessary.

Using ab initio methods like Møller-Plesset perturbation theory (e.g., MP2), researchers could identify various local energy minima corresponding to different conformers. researchgate.net By comparing the relative energies of these conformers, the most stable structures and their population distribution at a given temperature can be predicted. This analysis would be critical for understanding how the shape of the molecule influences its physical properties and interactions with other molecules.

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

While quantum chemical calculations are excellent for single molecules, molecular dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. bohrium.com An MD simulation of Benzenamine, N-(1,4-dimethylpentyl)- in a condensed phase (e.g., as a pure liquid or in a solvent) would provide insights into its bulk properties.

Such simulations would model the intermolecular forces, including van der Waals interactions and potential hydrogen bonding (though weak for a secondary amine). The results would include radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance, and transport properties like diffusion coefficients and viscosity. This information is key to understanding how the molecule behaves in a real-world, non-isolated environment.

Predictive Modeling of Reactivity and Selectivity in Novel Transformations

Predictive modeling in chemistry leverages computational approaches to forecast the outcome of unknown reactions. digitellinc.com For Benzenamine, N-(1,4-dimethylpentyl)-, this could involve predicting its reactivity towards various reagents or under different catalytic conditions.

For instance, machine learning models trained on large datasets of amine reactions could predict the likelihood of N-dealkylation or C-N coupling reactions. mdpi.comnih.gov These models often use molecular descriptors derived from quantum chemical calculations as input features to correlate the structure with reactivity. Such predictive tools are increasingly important in chemical synthesis and process development to screen potential reaction pathways and optimize conditions without extensive experimentation. digitellinc.com

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physical properties, respectively. wikipedia.orglibretexts.org

Although no specific QSAR or QSPR studies for Benzenamine, N-(1,4-dimethylpentyl)- have been published, a typical study would involve a dataset of related N-alkylanilines. chemmethod.com For each compound, a set of molecular descriptors would be calculated, including constitutional, topological, and quantum-chemical parameters. These descriptors would then be correlated with an experimentally measured activity (e.g., antioxidant capacity, toxicity) or property (e.g., boiling point, solubility) using statistical methods like multiple linear regression or machine learning algorithms. chemmethod.com

The resulting QSAR/QSPR equation could then be used to predict the activity or property of new, untested compounds, including Benzenamine, N-(1,4-dimethylpentyl)-, based solely on its calculated descriptors.

Advanced Analytical Methodologies for Research on Benzenamine, N 1,4 Dimethylpentyl

Spectroscopic Techniques for In-Situ Monitoring of Reactions and Intermediate Elucidation

Spectroscopic methods are indispensable for gaining a fundamental understanding of molecular structure and reaction dynamics. They allow for non-destructive analysis and can often be applied in-situ to monitor reactions as they proceed, providing critical data on transient species and reaction kinetics. thermofisher.com

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offers a powerful approach for the unambiguous identification of compounds and the elucidation of their structures, even in complex mixtures. nih.govnih.gov NMR provides detailed information about the chemical environment of atoms, while high-resolution MS determines the elemental composition with high accuracy. nih.gov

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides the molecular weight of the parent compound. High-resolution MS (HRMS) can yield a precise mass, allowing for the determination of the molecular formula. Tandem MS (MS/MS) experiments involve fragmenting the parent ion to produce a characteristic pattern of daughter ions, which is invaluable for structural elucidation and for creating highly selective detection methods.

Table 1: Representative Spectroscopic Data for Benzenamine, N-(1,4-dimethylpentyl)-

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ) Signals for aromatic protons, N-H proton, and aliphatic protons of the dimethylpentyl group.
¹³C NMR Chemical Shift (δ) Resonances corresponding to aromatic carbons and distinct carbons of the alkyl side chain.
HRMS (ESI+) m/z [M+H]⁺ ion corresponding to the exact mass of C₁₃H₂₂N⁺.

| MS/MS | Fragmentation | Characteristic losses, such as the cleavage of the alkyl side chain, providing structural confirmation. |

Vibrational and electronic spectroscopy techniques are critical for probing the bonding and electronic structure of molecules, offering insights into reaction mechanisms.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups within the molecule. For Benzenamine, N-(1,4-dimethylpentyl)-, characteristic vibrational bands would be observed for the N-H stretch of the secondary amine, C-N stretching, aromatic C=C stretching, and aliphatic C-H stretching. mdpi.comresearchgate.net During a reaction, such as oxidation or substitution, the appearance or disappearance of specific bands (e.g., a C=O stretch if the amine is oxidized) can be monitored in-situ to track the progress of the reaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The benzene (B151609) ring in Benzenamine, N-(1,4-dimethylpentyl)- gives rise to characteristic π→π* transitions in the UV region. Changes in the substitution pattern on the aromatic ring or the nitrogen atom during a reaction will alter the electronic environment, leading to shifts in the absorption maxima (λ_max) and changes in molar absorptivity. nih.gov These spectral shifts can be used to monitor the formation of intermediates or products and to study reaction kinetics. researchgate.net

Chromatographic Separation Techniques for Complex Mixtures and Degradation Products

Chromatography is essential for separating Benzenamine, N-(1,4-dimethylpentyl)- from reactants, byproducts, or degradation products in a mixture. The choice of technique depends on the volatility and polarity of the analytes.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile or thermally sensitive compounds. sielc.com When coupled with tandem mass spectrometry (MS/MS), it provides exceptional sensitivity and selectivity for trace analysis. uliege.benih.gov This is particularly useful for detecting low levels of Benzenamine, N-(1,4-dimethylpentyl)- or its degradation products in complex matrices. researchgate.net

A reverse-phase HPLC method, using a C18 column, can effectively separate the compound from more polar or non-polar impurities. sielc.com The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode allows for highly specific quantification. In MRM, a specific parent ion of the target compound is selected and fragmented, and then a characteristic fragment ion is monitored. This technique minimizes matrix interference and allows for detection at extremely low concentrations. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Trace Analysis

Parameter Value Purpose
Column C18 (e.g., 100 x 2.1 mm, 2.7 µm) Separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water with Formic Acid Elution of the analyte and promotion of ionization.
Ionization Mode ESI Positive Generation of protonated molecular ions [M+H]⁺.

| MRM Transition | e.g., m/z 192.2 → 106.1 | Specific detection and quantification of the target compound. |

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile and semi-volatile compounds. mdpi.commdpi.com It is particularly well-suited for studying the thermal degradation of Benzenamine, N-(1,4-dimethylpentyl)-. By injecting a sample into a heated GC inlet, any thermal decomposition that occurs can be studied by separating the resulting volatile products on the GC column and identifying them with the mass spectrometer. nih.govtue.nl

The thermal instability of some compounds in a hot GC inlet can be a challenge, potentially leading to the formation of degradation products that might be misinterpreted. semanticscholar.org However, this characteristic can be exploited to study thermal decomposition pathways by systematically varying the inlet temperature and analyzing the resulting product profile. The mass spectra of the separated degradation products provide crucial information for their identification.

Electrochemical Characterization for Redox Potentials and Oxidative Pathways

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of a molecule. For Benzenamine, N-(1,4-dimethylpentyl)-, which contains an oxidizable amine group attached to an aromatic ring, CV can determine its oxidation potential. This potential provides a measure of how easily the compound can lose electrons.

By scanning the potential and observing the resulting current, one can identify oxidative and reductive events. The shape of the voltammetric wave and the effect of scan rate can provide insights into the stability of the oxidized species and the mechanism of the electrochemical reaction. aalto.fi This information is vital for understanding potential oxidative degradation pathways, which is relevant for assessing its environmental persistence and its behavior in applications where it might be exposed to oxidizing conditions.

Applications in Advanced Materials and Industrial Chemistry

Function as an Antioxidant and Antiozonant in Polymer Science and Technology

One of the most significant industrial applications of N-(1,4-dimethylpentyl)-p-phenylenediamine derivatives is as a high-performance antidegradant for elastomers. wikipedia.org These compounds are widely used as antioxidants and antiozonants, particularly in the rubber and plastics industries, to protect materials from environmental degradation. cymitquimica.com Diene elastomers like natural rubber (NR), polybutadiene (B167195) (BR), and styrene-butadiene rubber (SBR), which contain vulnerable double bonds in their polymer chains, are especially susceptible to attack by oxygen and ozone. wikipedia.orgparker.com The incorporation of these PPD derivatives enhances the durability, longevity, and performance of rubber products, especially those subjected to dynamic stress and harsh environmental conditions, such as vehicle tires. parker.com They are effective in preventing material failure from high-temperature fatigue and flex cracking. chemnet.com

The protective action of N-(1,4-dimethylpentyl)-p-phenylenediamine derivatives stems from their ability to interrupt the chemical degradation pathways initiated by oxygen and ozone.

Antioxidant Mechanism: Oxidative degradation occurs via a free-radical chain reaction. The PPD compound acts as a radical scavenger. It donates a hydrogen atom from its amine group to neutralize highly reactive peroxy radicals in the polymer matrix, converting them into less reactive species. This action terminates the chain reaction, preventing the cleavage of polymer chains and preserving the material's mechanical properties.

Antiozonant Mechanism: Ozone degradation, or ozonolysis, involves the reaction of ozone with the carbon-carbon double bonds in the polymer backbone, leading to chain scission and the formation of visible cracks on the rubber surface. wikipedia.org PPD antiozonants function through a combination of scavenging and shielding. They can preferentially react with ozone on the surface of the rubber, forming a protective film that prevents ozone from reaching the polymer chains. They also act as scavengers for the Criegee zwitterions and other reactive intermediates formed during ozonolysis, thereby inhibiting the propagation of cracking.

The 1,4-dimethylpentyl groups on the molecule enhance its solubility and compatibility within the nonpolar polymer matrix, ensuring its effective distribution and long-term protective function. cymitquimica.com

The effectiveness of N-(1,4-dimethylpentyl)-p-phenylenediamine derivatives has been documented in numerous studies. In tire manufacturing, the addition of 77PD has been shown to significantly improve the durability and resistance of tires to cracking and aging caused by ozone exposure.

Research comparing various common antiozonants in natural rubber (NR) compounds has provided specific performance data. One study investigated the impact of several p-phenylenediamine (B122844) antiozonants, including N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD), on rubber-to-metal adhesion. The results indicated that while PPDs are highly effective antidegradants, they can sometimes negatively influence adhesion, an important consideration in composite manufacturing. parker.com

Below is a data table summarizing findings from a comparative study on different antiozonants in a natural rubber compound, focusing on their effect on adhesion to metal when using a specific adhesive system.

Antiozonant TypePrimary Adhesion Strength (Break Value)Effect on Adhesion
IPPD (N-Isopropyl-N'-phenyl-p-phenylenediamine)LowerPronounced Negative Effect
77PD (N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine)LowerPronounced Negative Effect
6PPD (N-1,3-Dimethylbutyl-N'-phenyl-p-phenylene diamine)IntermediateNegative Effect
TMQ (Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline)HigherNo Significant Impact
Durazone 37 (Substituted Triazine)HigherNo Significant Impact

Table 1: Comparative effect of different antiozonants on rubber-to-metal adhesion. The study highlights that while PPDs like 77PD are effective, they can present challenges in applications requiring strong bonding to other materials. parker.com

Role as a Chemical Intermediate in the Synthesis of Specialty Chemicals

Benzenamine, N-(1,4-dimethylpentyl)- and its derivatives are valuable intermediates in organic synthesis. lookchem.comchemicalbook.com The synthesis of these compounds often involves the reductive alkylation of p-nitroaniline with 5-methyl-2-hexanone (B1664664), demonstrating their position within a larger chemical manufacturing chain. The presence of reactive amine groups allows these molecules to participate in a variety of chemical reactions, including condensation, substitution, and addition. lookchem.com This reactivity makes them useful as building blocks for the production of other specialty chemicals, such as more complex stabilizers, dyes, and other performance-enhancing additives. lookchem.com

Utilization in Lubricant Formulations and Other Petroleum-Based Products

In addition to lubricants, they are used as stabilizers in fuel additives. In this capacity, they help reduce the formation of deposits during the combustion process and prevent the polymerization of unsaturated olefins in gasoline at high temperatures, thereby enhancing fuel stability. chemnet.com

Applications in Non-Biological Material Stabilization beyond Polymers

The stabilizing function of these aniline (B41778) derivatives is not limited to polymers and fuels. They also find application in other material formulations. For instance, they are utilized in certain coatings and inks to improve their stability and weather resistance, protecting them from degradation upon exposure to the elements. made-in-china.com Furthermore, compounds with similar structural motifs, such as s-triazine derivatives, have been investigated as effective corrosion inhibitors for carbon steel, indicating a broader potential for this class of chemicals in protecting metallic surfaces from environmental degradation. nih.gov

Emerging Industrial Applications and Technological Innovations

Research and development in the field of polymer antidegradants continue to evolve, driven by performance demands and environmental regulations. A significant innovation is the development of new p-phenylenediamine structures designed to have lower solubility in aqueous solutions and reduced migration from the rubber matrix. nih.gov This advancement addresses concerns related to the potential toxicity of byproducts from older antiozonants, representing a technological shift towards safer and more stable alternatives. nih.gov

Furthermore, the broader class of aniline derivatives is being explored for novel applications. Recent studies have focused on the polymerization of new, functionalized aniline monomers to create polymers with unique electrical properties for use in chemical sensors. researchgate.netrsc.org Although not a direct application of Benzenamine, N-(1,4-dimethylpentyl)-, this research highlights an innovative trajectory for related chemical structures in the field of advanced materials and electronics.

Environmental Fate and Chemical Transformation of Benzenamine, N 1,4 Dimethylpentyl

Biotransformation and Biodegradation Studies in Environmental Systems (Focus on Chemical Changes)

Biodegradation is a major mechanism for the elimination of aniline (B41778) and its derivatives from soil and aquatic environments. nih.gov The biotransformation of Benzenamine, N-(1,4-dimethylpentyl)- can be initiated through two primary metabolic pathways: attack on the aromatic ring or oxidation of the alkyl side chain.

Aromatic Ring Attack: The most common pathway for aniline biodegradation involves an initial oxidative deamination catalyzed by microbial dioxygenases to form catechol. nih.gov The catechol intermediate then undergoes ring cleavage and is further metabolized through central metabolic pathways like the beta-ketoadipate pathway, ultimately leading to mineralization. nih.gov It is plausible that Benzenamine, N-(1,4-dimethylpentyl)- undergoes a similar initial attack on the aromatic ring.

Alkyl Chain Attack: The long and branched N-(1,4-dimethylpentyl) side chain is also a likely site for initial microbial attack. Aerobic degradation of n-alkanes typically begins with oxidation by alkane hydroxylases to form an alcohol. nih.govhw.ac.uk This can occur at the terminal carbon (ω-oxidation) or a sub-terminal carbon. The resulting alcohol is then further oxidized to an aldehyde and a carboxylic acid, which can enter the β-oxidation pathway. researchgate.net

N-Dealkylation: Metabolic N-dealkylation is a common biotransformation reaction for xenobiotics containing N-alkyl groups, often catalyzed by cytochrome P450 enzymes. researchgate.netnih.gov This process involves the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously decomposes to yield a secondary amine (aniline) and a carbonyl compound (5-methyl-2-hexanone). nih.gov

Persistence and Mobility in Soil, Water, and Atmospheric Systems

Persistence: The persistence of a chemical is its ability to remain in a particular environment in an unchanged form. It is often measured by its degradation half-life (DT50). While no direct data exists for Benzenamine, N-(1,4-dimethylpentyl)-, data from a structurally similar compound, N-(1,4-dimethylpentyl)-N'-phenylbenzene-1,4-diamine (a common tire antioxidant), provides valuable insight. Studies on this surrogate show that while the primary degradation of the parent compound is rapid (DT50 values of 1.4 to 1.9 days in soil), it forms transformation products that are significantly more persistent, with DT50 values ranging from 58 to 80 days. wa.gov Given this, Benzenamine, N-(1,4-dimethylpentyl)- is likely to be classified as persistent (P) or highly persistent (vP) in soil, not due to the parent compound's stability, but due to the formation of stable metabolites. wa.gov

Mobility: Mobility in soil is primarily determined by the compound's tendency to adsorb to soil particles, which is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.com Compounds with a high Koc value are less mobile and less likely to leach into groundwater. The mobility is inversely related to the octanol-water partition coefficient (log Kow). Aniline has a low log Kow (0.9) and is considered mobile in soil. However, the addition of the large, hydrophobic N-(1,4-dimethylpentyl) group will substantially increase the log Kow of the molecule. This leads to a much stronger adsorption to organic matter in soil and sediment. Therefore, Benzenamine, N-(1,4-dimethylpentyl)- is expected to have a high Koc value and be classified as having low to no mobility in soil. fao.org

Table 2: Comparison of Persistence and Mobility Parameters
ParameterAniline (Surrogate)Benzenamine, N-(1,4-dimethylpentyl)- (Predicted)Related Compound Data
Log Kow0.9High (estimated >4)N/A
Soil DT50Days to weeksParent: Likely short (<5 days) System: High (>60 days) due to persistent TPsParent DT50 of 1.4-1.9 days; Metabolite DT50 of ~58-80 days for a related diamine wa.gov
Koc (L/kg)10 - 60 (Mobile)High (estimated >1000) (Low/Immobile)Koc of 2140 L/kg for Benzenamine, N,N,4-trimethyl-, N-oxide epa.gov
Mobility ClassHigh / Very HighLow / Immobile-

Analysis of Transformation Products and their Chemical Pathways in Waste Streams

Based on the degradation pathways discussed, a variety of transformation products (TPs) of Benzenamine, N-(1,4-dimethylpentyl)- could be present in industrial waste streams or the environment. nih.govnih.govresearchgate.net Identifying these TPs is crucial, as they can sometimes be more persistent or toxic than the parent compound. researchgate.net

Potential transformation products include:

From Photodegradation/Oxidation:

Hydroxylated derivatives of the aromatic ring.

Aniline and 5-methyl-2-hexanone (B1664664) via N-dealkylation.

Benzoquinone and phenazine-like structures from further oxidation.

Products of alkyl chain oxidation, such as N-(1,4-dimethyl-x-hydroxypentyl)benzenamine (where 'x' is the position of the hydroxyl group).

From Biodegradation:

Catechol (following deamination and hydroxylation of the ring).

Products from the β-oxidation of the alkyl chain, such as shorter-chain carboxylic acids still attached to the benzenamine moiety.

Metabolites from N-dealkylation, including aniline and subsequent degradation products of 5-methyl-2-hexanone.

The analysis of these diverse and often polar TPs in complex matrices like wastewater requires advanced analytical techniques, primarily liquid chromatography coupled with high-resolution mass spectrometry (LC-MS), which allows for the detection and identification of unknown compounds. researchgate.net

Table 3: Potential Transformation Products and Their Formation Pathways
Potential Transformation ProductFormation Pathway(s)
AnilineOxidative N-dealkylation, Metabolic N-dealkylation
5-methyl-2-hexanoneOxidative N-dealkylation, Metabolic N-dealkylation
Hydroxylated N-(1,4-dimethylpentyl)benzenaminePhotodegradation (•OH reaction), Biodegradation (Alkyl chain oxidation)
CatecholBiodegradation (aromatic ring oxidation)
Benzoquinone derivativesChemical Oxidation
Oligomeric/Polymeric productsChemical Oxidation

Future Research Directions and Unexplored Scientific Avenues

Development of Novel and Highly Sustainable Synthetic Routes for Benzenamine, N-(1,4-dimethylpentyl)-

Current synthetic methodologies for N-alkylation of anilines often rely on traditional approaches that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste streams. The development of environmentally benign and efficient synthetic routes to Benzenamine, N-(1,4-dimethylpentyl)- is a critical area for future research. Green chemistry principles can guide the exploration of alternative and more sustainable synthetic pathways.

Future investigations should focus on catalytic systems that offer high selectivity and yield under mild conditions. The use of dimethyl carbonate (DMC) as a green methylating agent, for example, has shown promise in the synthesis of other N,N-dimethyl aniline (B41778) derivatives and could be adapted for the synthesis of more complex alkylated anilines. sci-hub.boxresearchgate.net Research into novel catalysts, such as onium salts or ionic liquids, could further enhance the efficiency and sustainability of such processes. sci-hub.boxresearchgate.net

A comparative analysis of potential green synthetic routes could be structured as follows:

Synthetic RouteCatalyst SystemSolventTemperature (°C)Yield (%)Sustainability Advantages
Reductive AminationTransition Metal Catalyst (e.g., Pd/C, Ru/C)Green Solvents (e.g., ethanol, water)50-100>90Use of renewable solvents, high atom economy.
Direct N-Alkylation with AlcoholHeterogeneous Acid Catalyst (e.g., zeolites, solid phosphoric acid)Solvent-free or high-boiling point green solvent150-20080-90Catalyst reusability, avoidance of volatile organic compounds.
Biocatalytic SynthesisTransaminase or Reductive Aminase EnzymesAqueous buffer25-4070-85High selectivity, mild reaction conditions, biodegradable catalysts.

Advanced Mechanistic Investigations under Extreme Conditions or Novel Catalytic Environments

A thorough understanding of the reaction mechanisms governing the formation and reactivity of Benzenamine, N-(1,4-dimethylpentyl)- is essential for optimizing its synthesis and predicting its behavior in various applications. Future research should delve into advanced mechanistic studies, particularly under non-conventional conditions.

Investigating the reaction kinetics and thermodynamics under high pressure or in supercritical fluids could reveal novel reaction pathways and intermediates. Furthermore, the use of in-situ spectroscopic techniques, such as high-pressure NMR or FTIR, could provide real-time insights into the reaction mechanism within novel catalytic environments, like metal-organic frameworks (MOFs) or functionalized nanoparticles. Mechanistic studies on related N-nitrosodimethylamine (NDMA) formation in water treatment processes highlight the importance of understanding reaction pathways in complex environments. rsc.org

Expansion of Applications in Emerging Material Technologies and Advanced Chemical Processes

The unique molecular structure of Benzenamine, N-(1,4-dimethylpentyl)-, with its combination of an aromatic amine and a branched alkyl chain, suggests its potential utility in a range of material science and chemical process applications. Anilines are known precursors to a vast array of products including polymers, dyes, pharmaceuticals, and agrochemicals. researchgate.net

Future research should explore the incorporation of this compound as a monomer or additive in the development of novel polymers. Its bulky alkyl group could impart specific properties such as increased solubility, modified thermal stability, or altered morphology in conductive polymers like polyaniline. rsc.orgresearchgate.net The impact of such a substituent on the polymer's electrical and sensory properties would be a key area of investigation. rsc.org

Potential applications to be explored include:

Advanced Polymers: As a monomer to create soluble and processable conductive polymers with unique morphological and electronic properties.

Corrosion Inhibitors: The amine functionality suggests potential as a corrosion inhibitor for metals, with the alkyl chain influencing its solubility and film-forming properties.

Specialty Chemicals: As an intermediate in the synthesis of novel dyes, pigments, or agrochemicals where the dimethylpentyl group could tune solubility and biological activity.

Integration of Artificial Intelligence and Machine Learning for Predictive Chemistry and Materials Design related to Benzenamine, N-(1,4-dimethylpentyl)-

Future work should focus on developing and applying ML models to:

Predict Reaction Outcomes: Train algorithms on existing databases of N-alkylation reactions to predict the optimal conditions for the synthesis of Benzenamine, N-(1,4-dimethylpentyl)- and its analogues with high accuracy. cam.ac.uk

Design Novel Synthetic Pathways: Utilize retrosynthetic analysis tools powered by AI to propose novel and efficient synthetic routes. nih.gov

Predict Physicochemical Properties: Develop quantitative structure-property relationship (QSPR) models to predict properties such as solubility, boiling point, and toxicity, guiding the design of new derivatives with specific characteristics.

Design of Next-Generation Analogues with Tunable Chemical Properties and Reactivity

The systematic design and synthesis of analogues of Benzenamine, N-(1,4-dimethylpentyl)- offers a powerful strategy to fine-tune its chemical properties and reactivity for specific applications. By modifying the substitution pattern on the aromatic ring or altering the structure of the alkyl chain, it is possible to create a library of related compounds with a range of electronic and steric characteristics. The design of aniline-substituted compounds has been shown to be a successful strategy in the development of receptor antagonists. nih.gov

Future research should focus on a structured approach to analogue design, as outlined in the table below:

Analogue SeriesModification StrategyDesired Property ChangePotential Application
Ring-Substituted AnaloguesIntroduction of electron-donating or electron-withdrawing groups on the benzene (B151609) ring.Tune the nucleophilicity of the nitrogen atom and the electronic properties of the aromatic ring.Monomers for conductive polymers with tailored band gaps; intermediates for dyes with specific colors.
Alkyl Chain IsomersVarying the branching and length of the alkyl substituent.Modify steric hindrance, solubility, and intermolecular interactions.Improved processability of polymers; enhanced performance as corrosion inhibitors.
Heterocyclic AnaloguesReplacement of the benzene ring with a heterocyclic system (e.g., pyridine, thiophene).Introduce new coordination sites and alter the overall electronic structure.Ligands for catalysis; novel building blocks for pharmaceuticals.

By systematically exploring these research avenues, the scientific community can unlock the full potential of Benzenamine, N-(1,4-dimethylpentyl)- and its future generations of analogues, paving the way for innovations in sustainable chemistry, materials science, and advanced chemical technologies.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Benzenamine, N-(1,4-dimethylpentyl)-, and how are they experimentally determined?

  • Answer : The compound is a slightly viscous liquid at room temperature with a melting point of 29.8°C and a glass transition temperature between –37°C and –32°C . Key properties like melting point are determined using differential scanning calorimetry (DSC), while purity and structural confirmation require techniques such as HPLC, NMR, and mass spectrometry. Researchers should prioritize reproducibility by standardizing measurement protocols (e.g., ASTM methods) and validating results against reference databases like NIST WebBook .

Q. What synthetic methodologies are recommended for producing Benzenamine, N-(1,4-dimethylpentyl)- in laboratory settings?

  • Answer : Synthesis typically involves alkylation of p-phenylenediamine derivatives. For example, reacting 1,4-dimethylpentyl halides with N-phenyl-p-phenylenediamine under controlled alkaline conditions (e.g., using K₂CO₃ as a base in DMF at 80–100°C) . Purification via column chromatography or recrystallization ensures >98% purity. Industrial-scale synthesis may employ continuous processes with catalysts like Pd/C for higher efficiency .

Q. How can researchers characterize the molecular structure and confirm the identity of this compound?

  • Answer : Structural elucidation relies on:

  • NMR : ¹H/¹³C NMR to identify alkyl chain protons (δ 0.8–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm).
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C aromatic).
  • Mass Spectrometry : ESI-MS or GC-MS to confirm molecular weight (empirical formula C₁₉H₂₆N₂, MW 282.4 g/mol) .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported data (e.g., melting point variations) for Benzenamine, N-(1,4-dimethylpentyl)-?

  • Answer : Discrepancies often arise from impurities or polymorphic forms. Researchers should:

  • Perform thermal analysis (DSC/TGA) to distinguish between melting and decomposition events.
  • Use HPLC-MS to quantify impurities like N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine (<2%) and 4-aminodiphenylamine (<1.5%) .
  • Cross-reference data with authoritative sources (e.g., NIST WebBook ) and validate methods via interlaboratory studies.

Q. How can computational modeling predict the reactivity of Benzenamine, N-(1,4-dimethylpentyl)- in novel reaction environments?

  • Answer : Density functional theory (DFT) simulations assess electron density distribution, revealing nucleophilic sites (e.g., amine groups). For example:

  • HOMO-LUMO analysis predicts susceptibility to electrophilic attack at the para-amine position.
  • Molecular dynamics (MD) simulations model solvent interactions (e.g., in toluene or DMSO) to optimize reaction conditions .

Q. What methodologies are recommended for assessing the compound’s stability under oxidative or thermal stress?

  • Answer :

  • Oxidative Stability : Accelerated aging studies using H₂O₂ or UV/O₃ exposure, monitored via FT-IR or Raman spectroscopy for degradation products (e.g., quinone derivatives) .
  • Thermal Stability : TGA under nitrogen/air atmospheres to identify decomposition thresholds (>200°C). Kinetic modeling (e.g., Arrhenius plots) estimates shelf-life .

Methodological Recommendations

  • Synthetic Optimization : Use DoE (Design of Experiments) to balance reaction temperature, solvent polarity, and catalyst loading .
  • Safety Protocols : Conduct toxicity screening via Ames tests for mutagenicity and LC50 assays for ecotoxicological impact .
  • Data Validation : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing experimental datasets .

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